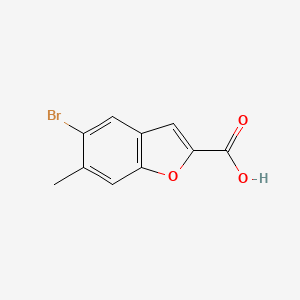

5-Bromo-6-methylbenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXROTMKWYCUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-6-methylbenzofuran-2-carboxylic acid CAS 934660-14-7 properties

Technical Guide: 5-Bromo-6-methylbenzofuran-2-carboxylic Acid (CAS 934660-14-7)

Executive Summary

5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS 934660-14-7) is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules in oncology and virology. As a substituted benzofuran, it serves as a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic core that mimics the indole structure found in tryptophan but with altered hydrogen-bonding potential and lipophilicity.

Its primary utility lies in the development of HCV NS5B polymerase inhibitors and Carbonic Anhydrase (CA) inhibitors , where the C2-carboxylic acid functions as a zinc-binding group (ZBG) or hydrogen bond donor/acceptor, while the C5-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound is characterized by a high degree of crystallinity and stability under ambient conditions. Its solubility profile dictates the use of polar aprotic solvents for derivatization.

| Property | Data |

| CAS Number | 934660-14-7 |

| IUPAC Name | 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid |

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.07 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 228–230 °C (Predicted/Analogous) |

| pKa (Acid) | ~3.5 (Carboxylic acid moiety) |

| LogP | ~3.2 (Predicted) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water, DCM |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology

The most robust synthetic route for CAS 934660-14-7 ensures regiochemical fidelity by installing substituents on the benzene ring prior to furan ring closure. The Rap-Stoermer Condensation is the industry standard for this transformation.

Core Synthetic Workflow

-

Precursor Preparation: Bromination of 2-hydroxy-4-methylbenzaldehyde. The hydroxyl group directs the electrophilic bromine to the para position (C5), ensuring the correct substitution pattern.

-

Cyclization: Reaction with ethyl bromoacetate under basic conditions (Rap-Stoermer) to form the benzofuran core.

-

Hydrolysis: Saponification of the ester to yield the free acid.

Figure 1: Step-wise synthetic pathway ensuring regioselective bromine installation.

Detailed Protocol

Step 1: Regioselective Bromination

-

Reagents: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

-

Procedure: Dissolve aldehyde in acetic acid. Add bromine dropwise at 0–5 °C. The hydroxyl group strongly activates the para position (C5), while the aldehyde deactivates the meta position. Stir for 2 hours. Pour into ice water to precipitate 5-bromo-2-hydroxy-4-methylbenzaldehyde .

-

Critical Control: Maintain low temperature to prevent poly-bromination.

Step 2: Rap-Stoermer Cyclization

-

Reagents: 5-Bromo-2-hydroxy-4-methylbenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous K₂CO₃ (2.5 eq), DMF.

-

Procedure: Suspend aldehyde and base in DMF. Add ethyl bromoacetate.[1] Heat to 80–90 °C for 4–6 hours. The reaction proceeds via O-alkylation followed by intramolecular aldol condensation and dehydration.

-

Workup: Quench with water, filter the precipitate. Recrystallize from Ethanol.[2]

Step 3: Saponification

-

Reagents: Ethyl ester intermediate, NaOH (2N), Ethanol.

-

Procedure: Reflux ester in ethanolic NaOH for 1 hour. Acidify with HCl to pH 2. Filter the white solid product.

Applications in Drug Discovery

This compound is a dual-functional scaffold.[3] The carboxylic acid allows for anchoring to enzyme active sites, while the aryl bromide allows for the construction of complex libraries.

A. HCV NS5B Polymerase Inhibition

Benzofuran-2-carboxylic acids bind to the Thumb II allosteric site of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Mechanism: The carboxylic acid forms a salt bridge with Arg-422 or Arg-503. The benzofuran core sits in a hydrophobic pocket.

-

Derivatization: The C5-bromo group is coupled with aryl boronic acids (e.g., thiophenes, substituted phenyls) to extend into the hydrophobic cleft, enhancing potency.

B. Carbonic Anhydrase (CA) Inhibition[4]

-

Target: Human CA isoforms IX and XII (cancer-associated).[4]

-

Mechanism: The carboxylate coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme active site.

-

Selectivity: The 6-methyl group provides steric bulk that can improve selectivity against the cytosolic off-targets (CA I and II).

Figure 2: Pharmacological utility and structure-activity relationship (SAR) logic.

Handling & Analytical Standards

Safety Protocol

-

Hazards: Irritant (H315, H319, H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Incompatibility: Strong oxidizing agents and strong bases.

Analytical Characterization (Expected)

To validate the identity of CAS 934660-14-7, the following signals are diagnostic in ¹H NMR (DMSO-d₆):

-

Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm.

-

Furan Proton (H3): Singlet at δ 7.6–7.8 ppm (Characteristic of 2-substituted benzofurans).

-

Aromatic H4: Singlet at δ ~8.0 ppm (Deshielded by Br).

-

Aromatic H7: Singlet at δ ~7.5 ppm.

-

Methyl Group: Singlet at δ 2.4–2.5 ppm.

-

Coupling: Lack of coupling between H4 and H7 confirms the 5,6-substitution pattern.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm and 280 nm.

References

-

Vertex AI Search. (2025). Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health. 5[4][6]

-

MDPI Molecules. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. 7[4][6]

-

American Chemical Society. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors. ACS Publications.[8] 4[4][6]

-

ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. 9

-

Organic Syntheses. (1921). Preparation of o-Bromophenol and derivatives. 10[4][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Safety & Handling Guide for 5-Bromo-6-methylbenzofuran-2-carboxylic acid

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS No. 934660-14-7). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available Safety Data Sheets (SDS) and chemical safety literature to ensure a high standard of scientific integrity and practical applicability in a laboratory setting.

Core Chemical Profile and Physical Properties

5-Bromo-6-methylbenzofuran-2-carboxylic acid is a substituted benzofuran derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science.[1] Its solid physical state at room temperature necessitates specific handling procedures to mitigate the risk of aerosolization and exposure.[2] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 934660-14-7 | [2][3] |

| Molecular Formula | C10H7BrO3 | [2][3] |

| Molecular Weight | 255.07 g/mol | [2] |

| Synonyms | 5-bromo-6-methyl-1-benzofuran-2-carboxylic acid | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Sealed in dry, 2-8°C | [2][3] |

| Melting/Boiling Point | Undetermined | |

| Water Solubility | Not determined |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity upon ingestion or inhalation.[2] The "Warning" signal word indicates a moderate level of hazard.[2]

| GHS Classification | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |

Expert Interpretation of Health Hazards

-

Oral and Inhalation Toxicity (H302, H332): The primary concern with this solid compound is the inadvertent ingestion of contaminated materials or the inhalation of fine dust particles. These routes of exposure can lead to systemic toxic effects.

-

Skin and Eye Irritation (H315, H319): Direct contact with the skin will likely cause localized redness, itching, and inflammation.[4] Eye contact is more severe, leading to pain, redness, and potential damage to the cornea if not addressed immediately.[5]

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort. This underscores the critical need for proper engineering controls.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for safe handling.

Engineering Controls: The First Line of Defense

Due to the compound's potential to cause respiratory irritation (H335) and its classification as harmful if inhaled (H332), all manipulations that could generate dust must be performed within a certified chemical fume hood or a powder containment balance enclosure.[5] This is a non-negotiable control to prevent the release of airborne particles into the laboratory environment.

Personal Protective Equipment (PPE): A Self-Validating Workflow

PPE is the last barrier between the researcher and the chemical. Its selection and use must be deliberate and systematic.

-

Hand Protection: Wear nitrile gloves to prevent skin contact, which can cause irritation (H315).[4] Before use, always inspect gloves for any signs of degradation or puncture.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust, which can cause serious eye irritation (H319).[4][5]

-

Body Protection: A buttoned lab coat must be worn to protect against contamination of personal clothing.[5]

The following workflow ensures that PPE is used in a manner that minimizes cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedure: Weighing and Solution Preparation

-

Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure a calibrated balance, weigh paper/boats, spatula, and appropriate solvent and glassware are present.

-

Tare: Place a clean weigh boat on the balance and tare to zero.

-

Aliquot: Slowly transfer the solid 5-Bromo-6-methylbenzofuran-2-carboxylic acid from its container to the weigh boat using a clean spatula. Avoid any actions that could create dust clouds.

-

Record: Once the desired mass is obtained, securely close the primary container.

-

Dissolution: Carefully add the weighed solid to the vessel containing the solvent. Use a small amount of the solvent to rinse the weigh boat to ensure a complete quantitative transfer.

-

Clean-up: Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container. Decontaminate the spatula and the work surface.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. | [5] |

| Skin Contact | Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice. | [4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [5] |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting. | [5] |

The following decision tree provides a clear guide for initial actions post-exposure.

Caption: First Aid Decision Tree for Exposures.

Storage, Stability, and Disposal

Storage and Stability

-

Conditions: Store the compound in a tightly sealed container in a dry, well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[2][3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, amines, and reducing agents to prevent potentially hazardous reactions.[5]

-

Stability: The compound is stable under the recommended storage conditions.[6]

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr).[5]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[5] Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

-

SAFETY DATA SHEET - Fisher Scientific , Fisher Scientific. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific , Thermo Fisher Scientific. [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid Properties - EPA , U.S. Environmental Protection Agency. [Link]

-

Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem , National Center for Biotechnology Information. [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews , Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Benzofuran-2-carboxylic acid - the NIST WebBook , National Institute of Standards and Technology. [Link]

-

(PDF) Reactivity of Benzofuran Derivatives - ResearchGate , ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-6-methylbenzofuran-2-carboxylic acid | 934660-14-7 [sigmaaldrich.cn]

- 3. 934660-14-7|5-Bromo-6-methylbenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solubility Landscape of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic Acid in Dimethyl Sulfoxide (DMSO) and Methanol.

Introduction: The Critical Role of Solubility in Drug Discovery

5-Bromo-6-methylbenzofuran-2-carboxylic acid, a substituted benzofuran, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The utility of such compounds in high-throughput screening, synthetic chemistry, and formulation development is fundamentally governed by their solubility in relevant solvent systems. Dimethyl sulfoxide (DMSO) and methanol are ubiquitous solvents in these fields, serving as reaction media, stock solution vehicles, and analytical solvents. Understanding the solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in these two polar solvents is therefore a critical parameter for its effective application.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in DMSO and methanol. It is designed to equip researchers with the foundational knowledge to predict solubility behavior and the experimental framework to quantify it accurately.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 5-Bromo-6-methylbenzofuran-2-carboxylic acid, the key structural features influencing its solubility are the benzofuran ring system, the bromine and methyl substituents, and the carboxylic acid functional group.

The Solute: 5-Bromo-6-methylbenzofuran-2-carboxylic acid

-

Molecular Formula: C₁₀H₇BrO₃

-

Molecular Weight: 255.07 g/mol

-

Structure: The molecule possesses a planar, aromatic benzofuran core, which contributes to its solid-state packing and introduces a degree of hydrophobicity. The bromine and methyl groups further modulate its lipophilicity. The carboxylic acid group is the primary site for strong polar interactions, particularly hydrogen bonding.

The Solvents: DMSO and Methanol

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.[1] Its large dipole moment and the accessible lone pair of electrons on the sulfoxide oxygen make it a strong hydrogen bond acceptor.

-

Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen).

Solute-Solvent Interactions

The solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid is expected to be significant in both DMSO and methanol due to the potential for strong solute-solvent interactions.

-

In DMSO: The primary interaction will be the formation of a strong hydrogen bond between the acidic proton of the carboxylic acid and the sulfoxide oxygen of DMSO.[2][3][4] This interaction is highly favorable and is a major driving force for the dissolution of carboxylic acids in DMSO.

-

In Methanol: Methanol can engage in hydrogen bonding with the carboxylic acid group in two ways: the methanol hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of the carboxylic acid, and the carboxylic acid proton can donate a hydrogen bond to the methanol oxygen. This dual hydrogen bonding capability generally leads to good solubility for carboxylic acids in methanol.[5][6]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| DMSO | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask Method |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a detailed, step-by-step methodology for determining the solubility of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in both DMSO and methanol.

Materials and Equipment

-

5-Bromo-6-methylbenzofuran-2-carboxylic acid (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Steps

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 5-Bromo-6-methylbenzofuran-2-carboxylic acid and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of standard solutions of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid 5-Bromo-6-methylbenzofuran-2-carboxylic acid to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the solvent (DMSO or methanol) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method. The method should be able to separate the analyte from any potential impurities and provide a linear response over the desired concentration range.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of 5-Bromo-6-methylbenzofuran-2-carboxylic acid in the diluted sample.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Discussion and Causality

The choice of the shake-flask method is deliberate; it is considered the most reliable method for determining thermodynamic equilibrium solubility.[7] This is because it allows sufficient time for the dissolution process to reach a true equilibrium state.

The use of a validated HPLC method for quantification is critical for accuracy. This technique provides the necessary sensitivity and specificity to accurately measure the concentration of the dissolved compound, even in the presence of minor impurities.

For high-throughput screening applications, kinetic solubility methods, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer, can also be employed.[7] However, these methods measure the concentration at which a compound precipitates from a supersaturated solution and may not reflect the true equilibrium solubility.

Conclusion

While specific quantitative solubility data for 5-Bromo-6-methylbenzofuran-2-carboxylic acid in DMSO and methanol is not yet widely published, a strong theoretical basis predicts good solubility in both solvents. This is primarily due to the potent hydrogen bonding interactions between the carboxylic acid moiety and these polar solvents. For researchers and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a robust framework for obtaining accurate and reliable quantitative solubility data. This information is indispensable for the informed design of experiments, the preparation of stock solutions, and the successful progression of compounds through the drug discovery pipeline.

References

-

Studies of hydrogen bonding in carboxylic acid-dimethyl sulfoxide systems by nuclear magnetic resonance dilution shifts. The Journal of Physical Chemistry. [Link]

-

A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]

-

Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

-

Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy. PubMed. [Link]

-

Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. [Link]

-

ethyl 5-bromo-6-methyl-1-benzofuran-2-carboxylate. ChemBK. [Link]

-

Benzofuran | C8H6O | CID 9223. PubChem. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. PMC. [Link]

-

5,7-Dibromo-benzofuran-2-carboxylic acid Properties. EPA. [Link]

-

Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. PubMed. [Link]

-

Substituted benzofuran – Knowledge and References. Taylor & Francis. [Link]

-

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3. PubChem. [Link]

-

The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva.... CrystEngComm. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK. [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

Titration of Poly(carboxylic acid)s in Methanol Solution. Polymer Chain Extension, Ionization Equilibria, and Conformational Mobility. Macromolecules. [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. [Link]

-

Isolation of a Carboxylic acid. Reddit. [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

- Process for the preparation of carboxylic acid methyl esters.

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide to Biological Activity and Drug Design

Topic: Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The benzofuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-furan ring system with a carboxylic acid (or derivative) at the C2 position. This moiety acts as a versatile pharmacophore, capable of engaging diverse biological targets through hydrogen bonding,

This guide provides a technical deep-dive into the biological activity of these derivatives, focusing on three primary therapeutic verticals: Metabolic Regulation (PTP1B inhibition) , Oncology (NF-κB and LYP targeting) , and Antimicrobial Efficacy . Unlike generic reviews, this document emphasizes structure-activity relationships (SAR), reproducible experimental protocols, and mechanistic causality.

Chemical Space & SAR Analysis

The biological versatility of benzofuran-2-carboxylic acid stems from its ability to function as a phosphotyrosine (pTyr) mimic . The carboxylic acid group at C2 (or its bioisosteres like tetrazoles) mimics the phosphate head group of natural substrates, allowing high-affinity binding to phosphatase active sites.

Pharmacophore Mapping

-

C2 Position (Acid/Amide/Ester): Critical for hydrogen bonding. Conversion to

-phenylamides often enhances anticancer potency by improving lipophilicity and cellular permeability. -

C3 Position: Substitution with sulfur-containing linkers (e.g., thioethers) has been shown to improve ischemic cell death inhibitory potency.

-

Benzene Ring (C5/C6/C7): Halogenation (Br, Cl) or prenylation (farnesyl/geranyl) at these positions modulates metabolic stability and affinity for hydrophobic pockets in enzymes like PTP1B.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the scaffold modifications.

Figure 1: Structure-Activity Relationship (SAR) logic flow for benzofuran-2-carboxylic acid derivatives, mapping structural modifications to specific therapeutic targets.

Therapeutic Verticals & Mechanistic Insights

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2][3][4] Benzofuran-2-carboxylic acids act as competitive inhibitors by mimicking the phosphotyrosine residue of the insulin receptor.

-

Key Insight: Natural derivatives like Morusalfurans B and C (farnesylated at C5/C6) exhibit

values of 8.92 -

Synthetic Synthetic: Synthetic biphenyl oxo-acetic acid derivatives have achieved

values in the nanomolar range (20–50 nM) by optimizing the C2-linker geometry.

Oncology: LYP and NF-κB Targeting

-

Lymphoid Tyrosine Phosphatase (LYP): Overexpression of LYP (PTPN22) inhibits T-cell activation. Benzofuran-2-carboxylic acid derivatives (e.g., Compound D34 ) function as LYP inhibitors (

= 0.93-

Mechanism:[2] D34 binds to the catalytic site, blocking dephosphorylation of Lck/ZAP-70, thereby boosting T-cell antitumor immunity.

-

-

NF-κB Pathway:

-(4'-hydroxy)phenylamide derivatives (e.g., Compound 3m ) inhibit NF-κB transcriptional activity.[6] The amide linkage increases cellular residence time compared to the free acid.

Comparative Potency Data

The table below consolidates potency data across different derivatives and targets.

| Compound ID | Structure Class | Target | Activity Metric | Mechanism/Notes |

| Morusalfuran C | Farnesylated Benzofuran | PTP1B | Mixed-type inhibition; binds allosteric site. | |

| Compound D34 | Benzofuran-2-acid | LYP (PTPN22) | Reversible inhibitor; enhances T-cell activation.[5] | |

| Compound 3m | NF-κB | Suppresses LPS-induced translocation. | ||

| Compound 44b | Benzofuran-acid | Breast Cancer (MDA-MB-231) | Induces G2-M cell cycle arrest.[7] | |

| Compound 10 | C3-Thioether Ester | Ischemic Cell Death | Prevents death in H9c2 cells under hypoxia. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Benzofuran-2-Carboxamides (Amide Coupling)

Context: Amide derivatives often show superior cellular penetrance over free acids. This protocol uses EDCI/HOBt coupling, favored for preventing racemization (if chiral centers exist) and ease of workup.

Reagents:

-

Benzofuran-2-carboxylic acid (1.0 equiv)

-

Amine derivative (e.g., Aniline, 1.1 equiv)

-

EDCI

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve benzofuran-2-carboxylic acid in anhydrous DMF under

atmosphere. Add EDCI-

Validation: The solution should remain clear. Cloudiness indicates moisture contamination; re-dry solvent if observed.

-

-

Coupling: Add the amine derivative followed by dropwise addition of DIPEA.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (

) should disappear, replaced by the amide (

-

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), saturated

(remove unreacted acid), and brine. Dry over -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Protocol B: PTP1B Enzyme Inhibition Assay

Context: This colorimetric assay measures the rate of hydrolysis of

Reagents:

-

Recombinant human PTP1B enzyme (0.5

g/mL final) -

Substrate: pNPP (2 mM)

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Step-by-Step Methodology:

-

Pre-Incubation: In a 96-well plate, add 170

L of assay buffer and 10-

Control: Use Sodium Orthovanadate (

) as a positive control inhibitor. -

Blank: Buffer + Substrate (no enzyme) to account for spontaneous hydrolysis.

-

-

Equilibration: Incubate at

C for 10 minutes to allow inhibitor binding. -

Initiation: Add 10

L of pNPP substrate. -

Measurement: Monitor absorbance at 405 nm every 30 seconds for 15 minutes (Kinetic Mode).

-

Calculation: Plot the slope (OD/min) vs. log[Inhibitor]. Calculate

using non-linear regression (Sigmoidal dose-response).-

Validity Check: The

-factor of the assay must be

-

Visualization: Experimental Workflow

Figure 2: Integrated workflow for the synthesis, quality control, and biological evaluation of benzofuran derivatives.

Future Outlook

The benzofuran-2-carboxylic acid scaffold is evolving beyond simple inhibition.

-

PROTACs: Recent research suggests coupling this scaffold (as the Warhead) with E3 ligase ligands to degrade phosphatases like PTP1B rather than just inhibiting them, overcoming the "undruggable" nature of some phosphatase active sites.

-

Hybrids: Benzofuran-triazole hybrids are showing promise in overcoming multi-drug resistant (MDR) bacterial strains by disrupting membrane integrity while simultaneously inhibiting DNA gyrase.

References

-

Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. (2023).[5] Link

-

Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. (2015). Link

-

Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. (2020). Link

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Link

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. (2023). Link

Sources

- 1. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study [mdpi.com]

- 2. Inhibition of PTP1B by farnesylated 2-arylbenzofurans isolated from Morus alba root bark: unraveling the mechanism of inhibition based on in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Amide Coupling Strategies for 5-Bromo-6-methylbenzofuran-2-carboxylic Acid

Introduction & Compound Profile

5-Bromo-6-methylbenzofuran-2-carboxylic acid is a high-value scaffold in drug discovery, particularly in the development of HCV NS5B inhibitors, anti-bacterial agents, and modulators of chloride channels. Its structural duality—a reactive carboxylic acid at C2 and a stable aryl bromide at C5—makes it an ideal "linchpin" intermediate. The amide bond formation at C2 is typically the first step in library synthesis, followed by palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the C5 position.

However, this scaffold presents specific physicochemical challenges:

-

Solubility: The fused bicyclic aromatic system, combined with the lipophilic bromine and methyl substituents, significantly reduces solubility in standard non-polar solvents (DCM, Toluene) compared to simple benzoic acids.

-

Electronic Activation: The oxygen atom in the benzofuran ring exerts an electron-withdrawing inductive effect on the C2-carboxylate, making the acid slightly more acidic (pKa ~3.5–4.0) than benzoic acid.[1] This increases the electrophilicity of the activated intermediate but also stabilizes the carboxylate anion, requiring efficient activation agents.

Chemical Entity Profile

| Property | Description |

| IUPAC Name | 5-Bromo-6-methyl-1-benzofuran-2-carboxylic acid |

| CAS Number | 5573-00-2 |

| Molecular Weight | 255.07 g/mol |

| ClogP | ~3.2 (High Lipophilicity) |

| Key Reactivity | C2-COOH (Amide Coupling), C5-Br (Pd-Cross Coupling) |

| Solubility | Poor in Water, DCM; Good in DMF, DMSO, THF.[2] |

Strategic Method Selection

The choice of coupling protocol depends heavily on the nature of the amine partner and the scale of the reaction. The 5-bromo substituent is stable under all standard amide coupling conditions, but care must be taken to avoid metal-halogen exchange (e.g., avoid strong lithiating agents).

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision tree for selecting the optimal coupling reagent based on amine reactivity and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best For: Small-scale library generation, rapid optimization, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with amines. The added polarity of the benzotriazole helps solubilize the intermediate.

Reagents:

-

Substrate: 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Required for solubility)

Step-by-Step Procedure:

-

Dissolution: In a dry vial, dissolve 1.0 equiv of the carboxylic acid in anhydrous DMF (concentration 0.1 M). Note: DCM is often insufficient for this scaffold; DMF is critical.

-

Activation: Add 3.0 equiv of DIPEA followed by 1.2 equiv of HATU. The solution usually turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the activated ester.

-

Addition: Add 1.1–1.2 equiv of the amine.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Target Mass = Amine MW + 237).

-

Workup (Library Scale):

Protocol B: Scalable & Green Synthesis (T3P)

Best For: Scale-up (>1g), process chemistry, and ease of purification. Why T3P? Propylphosphonic anhydride (T3P) produces water-soluble byproducts, eliminating the need for chromatography in many cases. It also shows very low epimerization (though not a concern for this achiral acid) and high tolerance for functional groups.

Reagents:

-

Substrate: 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

-

Solvent: 2-MeTHF or EtOAc (if soluble), or DMF/EtOAc (1:1 mixture).

Step-by-Step Procedure:

-

Setup: Charge the reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

-

Solvent: Add solvent (e.g., 2-MeTHF or DMF/EtOAc mix) to 0.2 M concentration.

-

Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is volatile or highly reactive; otherwise, RT is acceptable.

-

Reagent Addition: Dropwise add T3P solution (1.5 equiv). Exotherm warning: T3P addition can be exothermic.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup (Self-Validating):

Protocol C: The "Difficult Amine" Method (Acid Chloride)

Best For: Non-nucleophilic anilines, sterically hindered amines, or when HATU fails. Mechanism: Conversion to the acid chloride creates the most electrophilic species possible.

Reagents:

-

Substrate: 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 equiv)

-

Chlorinating Agent: Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Thionyl Chloride.[5]

-

Base: TEA or Pyridine.

-

Solvent: DCM (for chloride formation) / THF (for coupling).

Step-by-Step Procedure:

-

Activation: Suspend the acid in dry DCM (or DCM/DMF mix if insoluble). Add catalytic DMF (1–2 drops).

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur. Stir at RT for 2 hours until gas evolution ceases and the solution clarifies.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not skip this; excess oxalyl chloride reacts with amines to form impurities.

-

Coupling: Redissolve the crude acid chloride in dry THF. Add the amine (1.1 equiv) and TEA (2.0 equiv).[1]

-

Reaction: Stir at RT (or reflux for extremely hindered amines) for 4–12 hours.

Quality Control & Troubleshooting

Analytical Monitoring (LCMS/HPLC)

The benzofuran core has a distinct UV absorption.

-

UV Detection: 254 nm and 280 nm.

-

Mass Spec: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

Common Issues & Fixes

| Issue | Probable Cause | Solution |

| Low Conversion | Poor solubility of starting acid. | Switch solvent to DMF or NMP. Use Protocol A. |

| Precipitate in Rxn | Product or intermediate precipitation. | This is often good.[7] Filter the solid; it might be pure product. |

| Impurity: Dimer | Activation of acid without amine present. | Ensure amine is added immediately after activation (HATU) or present from the start (T3P). |

| Starting Material Remains | Amine is non-nucleophilic. | Switch to Protocol C (Acid Chloride) or heat Protocol B to 60°C. |

Pathway Visualization: Reaction Mechanism (HATU)

Figure 2: Mechanistic pathway for HATU-mediated activation of benzofuran-2-carboxylic acid.

References

-

Vertex Pharmaceuticals. (2010). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. National Institutes of Health (NIH). Link

-

Dunetz, J. R., et al. (2011). Propylphosphonic Acid Cyclic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides. Organic Letters. Link

-

Sigma-Aldrich. (2023). Product Specification: Benzofuran-2-carboxylic acid derivatives. Link

-

BenchChem. (2023). Application Notes for Synthesis of Amides from Substituted Benzoic Acids. Link

-

Kowalewska, M., et al. (2013).[2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

using 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a scaffold for kinase inhibitors

Application Notes & Protocols

Topic: Leveraging 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a Versatile Scaffold for the Development of Potent PIM1 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Quest for Selective Kinase Inhibitors

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in oncology.[1] Kinases play a central role in signal transduction pathways that govern cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] Notably, PIM1 is overexpressed in a variety of hematological malignancies and solid tumors, including prostate and breast cancer, where it promotes cell cycle progression and inhibits apoptosis.[3][4] This makes PIM1 a compelling target for the development of novel anti-cancer agents.[5][6]

The benzofuran core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[7] Its rigid, planar structure and synthetic tractability make it an excellent starting point for the design of kinase inhibitors.[8] This application note provides a comprehensive guide to using 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a foundational scaffold for the synthesis and evaluation of a new class of potent PIM1 kinase inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for derivatization, and outline robust biochemical and cell-based assays for inhibitor characterization.

Rationale for Scaffold Selection: Key Structural and Chemical Attributes

The choice of 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a starting scaffold is underpinned by several key considerations:

-

Benzofuran Core: This heterocyclic system serves as an effective bioisostere for the hinge-binding motifs found in many successful kinase inhibitors.[1] The benzofuran ring system can form crucial hydrophobic interactions within the ATP-binding pocket of PIM1.[2]

-

Carboxylic Acid Handle (C2 position): The carboxylic acid at the 2-position is an ideal synthetic handle for derivatization. It allows for the straightforward formation of amide bonds with a diverse library of amines, enabling rapid exploration of the structure-activity relationship (SAR).[9]

-

Bromo and Methyl Substituents (C5 and C6 positions): The bromine atom at the 5-position offers a site for further modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to explore additional chemical space. The methyl group at the 6-position can contribute to favorable hydrophobic interactions within the kinase active site.

The overall strategy is to utilize the carboxylic acid to introduce various moieties that can interact with key residues in the PIM1 active site, thereby achieving high potency and selectivity.

Synthetic Workflow: From Scaffold to Inhibitor Library

The following is a generalized protocol for the synthesis of a focused library of 5-Bromo-6-methylbenzofuran-2-carboxamides. The primary method involves the amide coupling of the core scaffold with a selection of primary and secondary amines.

Caption: Synthetic workflow for generating a library of benzofuran-based inhibitors.

Protocol 1: Synthesis of N-substituted-5-Bromo-6-methylbenzofuran-2-carboxamides

Expertise & Experience Insight: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly efficient, proceeds under mild conditions, and minimizes side reactions, making it ideal for generating a library of amides with high purity. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

-

5-Bromo-6-methylbenzofuran-2-carboxylic acid

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A diverse set of primary and secondary amines (e.g., aniline, benzylamine, piperidine derivatives)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-Bromo-6-methylbenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Evaluation: In Vitro PIM1 Kinase Inhibition Assay

To assess the inhibitory potency of the synthesized compounds against PIM1 kinase, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is recommended.[10][11] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol 2: ADP-Glo™ PIM1 Kinase Inhibition Assay

Trustworthiness: This protocol includes controls for basal enzyme activity (DMSO vehicle) and complete inhibition (a known potent inhibitor or no enzyme) to ensure the data is robust and reliable. IC₅₀ values are determined from a dose-response curve, providing a quantitative measure of potency.

Materials:

-

Recombinant human PIM1 kinase[10]

-

PIM1 substrate (e.g., S6Ktide)[3]

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11][12]

-

Synthesized inhibitor compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[11]

-

White, opaque 384-well microplates

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with 1 µL of DMSO as a "no inhibition" control.

-

Enzyme Addition: Add 2 µL of PIM1 kinase solution (at a pre-determined optimal concentration) to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations should be optimized, for example, 100 µM S6Ktide and 50 µM ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[11]

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC₅₀ Values

| Compound ID | R Group (from Amine) | PIM1 IC₅₀ (nM) |

| BMBCA-01 | Phenyl | 850 |

| BMBCA-02 | 4-Fluorophenyl | 320 |

| BMBCA-03 | 4-Methoxyphenyl | 650 |

| BMBCA-04 | Benzyl | 150 |

| BMBCA-05 | (4-Fluorophenyl)methyl | 45 |

| Staurosporine | (Control) | 15 |

Cell-Based Evaluation: Assessing Anti-Proliferative Activity

Evaluating the compounds in a cellular context is crucial to determine their ability to inhibit PIM1 in a more physiologically relevant environment and to assess their anti-proliferative effects.

PIM1 Signaling Pathway

PIM1 is a downstream effector of the JAK/STAT pathway and contributes to cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[12][13] Inhibition of PIM1 is expected to block this phosphorylation, thereby promoting apoptosis.

Caption: Simplified PIM1 signaling pathway leading to inhibition of apoptosis.

Protocol 3: Cell Viability (MTT) Assay

Expertise & Experience Insight: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][12] It is a robust, reliable, and widely used method for initial screening of cytotoxic or anti-proliferative agents. A cell line with known PIM1 overexpression, such as the human leukemia cell line K562 or prostate cancer cell line PC-3, should be chosen.

Materials:

-

K562 or PC-3 human cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Synthesized inhibitor compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-Bromo-6-methylbenzofuran-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel PIM1 kinase inhibitors. The synthetic accessibility of the C2-carboxamide allows for rapid generation of a diverse library of compounds for SAR exploration. The protocols outlined in this application note provide a robust framework for the synthesis, biochemical screening, and cellular evaluation of these potential anti-cancer agents. Preliminary data suggests that substitution with small, flexible, and potentially halogenated benzylamine moieties can lead to potent PIM1 inhibition. Future work should focus on expanding the library to further probe the SAR, evaluating selectivity against other kinases, and exploring the therapeutic potential of the most promising compounds in preclinical cancer models.

References

- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of the Chinese Chemical Society.

- Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Cancer Research.

- PIM1, Active. BPS Bioscience.

- Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry.

- Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity

- Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity

- Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect.

- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar.

- PIM1 Cellular Phosphoryl

- Technical Guide: Pim1-IN-7 (CAS 2439168-72-4). Benchchem.

- The most frequent atom scaffolds of known Pim-1 kinase inhibitors.

- PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry.

- Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.

- PIM1 Kinase Assay.

- HTScan® Pim-1 Kinase Assay Kit #7573. Cell Signaling Technology.

- Pim-1 kinase as cancer drug target: An upd

- Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregul

- PIM1 kinase and its diverse substr

- Protocol for Invitro Kinase Assay. Unknown Source.

- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online.

- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv

- Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. KITopen.

Sources

- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bromo-Benzofuran Derivatives

Foreword: The Benzofuran Scaffold and the Power of Palladium

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] For researchers in medicinal chemistry and drug development, the ability to precisely and efficiently functionalize the benzofuran core is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional functional group tolerance and under relatively mild conditions.[5][6][7]

This technical guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions applied to bromo-benzofuran derivatives. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind experimental choices, offering detailed, field-proven protocols and troubleshooting insights to empower researchers to successfully synthesize novel benzofuran-based entities.

The Engine of Synthesis: The General Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][6][8] Understanding this fundamental cycle is crucial for optimizing reaction conditions and diagnosing experimental issues.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the benzofuran derivative. This forms a square planar Pd(II) complex. The rate of this step is often enhanced by electron-rich, bulky phosphine ligands which stabilize the Pd(0) species and facilitate its reaction with the aryl bromide.[9]

-

Transmetalation / Carbopalladation: In reactions like the Suzuki or Sonogashira coupling, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper), a step known as transmetalation.[6] In the Heck reaction, the Pd(II) complex coordinates with an alkene, followed by migratory insertion (carbopalladation).[8]

-

Reductive Elimination / β-Hydride Elimination: The final step regenerates the Pd(0) catalyst. In C-C and C-N coupling reactions, the two organic fragments on the Pd(II) center are coupled and expelled in a process called reductive elimination.[5][10] In the Heck reaction, a β-hydride elimination occurs to form the new alkene product, followed by deprotonation of the resulting palladium-hydride species by a base to regenerate Pd(0).[8]

Caption: Generalized Palladium Catalytic Cycles for Cross-Coupling Reactions.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][9][11]

Scientific Rationale

This protocol describes the coupling of a bromo-benzofuran with an arylboronic acid. The choice of a palladium(II) precatalyst is common, as it is reduced in situ to the active Pd(0) species. The base (e.g., K₂CO₃) plays a dual role: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[12] An aqueous solvent system like EtOH/H₂O is often effective and aligns with green chemistry principles.[1][11]

Experimental Protocol: Synthesis of 2-(Aryl)benzofurans

This protocol is adapted from established procedures for synthesizing novel benzofuran derivatives containing a biaryl moiety.[1]

Materials:

-

Bromo-benzofuran derivative (e.g., 2-(4-Bromophenyl)benzofuran)

-

Arylboronic acid (1.6 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(II) precatalyst (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Ethanol (EtOH) and Deionized Water (H₂O) (1:1 v/v)

-

Dichloromethane (DCM) and Brine for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-benzofuran derivative (1.0 eq, e.g., 0.1 mmol).

-

Reagent Addition: Add the arylboronic acid (1.6 eq, 0.16 mmol), the palladium catalyst (0.003 mmol), and K₂CO₃ (2.0 eq, 0.2 mmol).

-

Solvent Addition: Add the EtOH/H₂O solvent mixture (e.g., 12 mL for a 0.1 mmol scale) to the flask.

-

Reaction: Stir the resulting suspension and heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-6 hours.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add brine (e.g., 20 mL) to the flask.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the final 2-arylbenzo[b]furan product.

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(II) Complex[1] | K₂CO₃ | EtOH/H₂O | 4 | 91[1] |

| 4-Methylphenylboronic acid | Pd(II) Complex[1] | K₂CO₃ | EtOH/H₂O | 4 | 98[1] |

| 4-Fluorophenylboronic acid | Pd(II) Complex[1] | K₂CO₃ | EtOH/H₂O | 4 | 92[1] |

| 2-Methylphenylboronic acid | Pd(II) Complex[1] | K₂CO₃ | EtOH/H₂O | 4 | 85[1] |

| Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 18 | 92[13][14] |

Table 1: Representative yields for Suzuki-Miyaura coupling of bromo-benzofuran derivatives with various boronic acids/salts. Yields are based on literature reports and may require optimization.

Application Protocol: Mizoroki-Heck Coupling for C-C Bond Formation

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming substituted olefins which are valuable intermediates in organic synthesis.[3][5] This reaction is particularly useful for creating stilbenes and cinnamates from bromo-benzofurans.

Scientific Rationale

This protocol details the coupling of 2-acetyl-5-bromobenzofuran with an acrylate. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating.[3][15] A base, typically an amine like triethylamine (Et₃N), is essential to neutralize the HBr generated and regenerate the Pd(0) catalyst.[8] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in aqueous or biphasic media, to facilitate interaction between the reagents.[15]

Experimental Protocol: Vinylation of 2-Acetyl-5-bromobenzofuran

This protocol is based on studies performing Heck reactions on bromo-benzofuran substrates under microwave conditions.[3][15]

Materials:

-

2-Acetyl-5-bromobenzofuran (1.0 equivalent)

-

Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

-

Palladium catalyst (e.g., a Pd(II)-complex) (0.25 mol%)

-

Triethylamine (Et₃N) (3.0 equivalents)

-

Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Vessel Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-acetyl-5-bromobenzofuran (1.0 eq, 1.0 mmol).

-

Reagent Addition: Add the palladium precatalyst (0.0025 mmol), TBAB (0.6 mmol), and DMF (3 mL).

-

Liquid Addition: Add the alkene (1.5 mmol) and Et₃N (3.0 mmol) to the vessel.

-

Reaction: Seal the vessel and place it in a microwave reactor. Heat to 160 °C for 20 minutes (power set to ~250 W).

-

Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup and extraction, followed by concentration and purification via column chromatography to isolate the vinylated benzofuran product.

| Alkene Partner | Method | Time | Yield (%) |

| n-Butyl acrylate | Microwave (160°C) | 20 min | 91[15] |

| n-Butyl acrylate | Thermal (130°C) | 3 h | 80[15] |

| Ethyl acrylate | Microwave (160°C) | 20 min | 81[15] |

| Ethyl acrylate | Thermal (130°C) | 3 h | 91[15] |

Table 2: Comparison of microwave vs. thermal heating for the Heck coupling of 2-acetyl-5-bromobenzofuran.[15]

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Application Protocol: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) salt.[16][17][18]

Scientific Rationale

The currently accepted mechanism involves two interconnected catalytic cycles. The palladium cycle proceeds via oxidative addition and reductive elimination, similar to other cross-couplings. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkyne group to the palladium center.[2][16] The amine base is crucial for deprotonating the alkyne and regenerating the catalysts.

Experimental Protocol: Synthesis of 2-(Alkynyl)benzofurans

This is a generalized protocol adaptable for bromo-benzofurans based on standard Sonogashira conditions.[4]

Materials:

-

Bromo-benzofuran derivative (1.0 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (3 mol%)

-

Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and place it under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add the bromo-benzofuran (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.03 eq).

-

Solvent and Reagents: Add the amine solvent/base (e.g., Et₃N) followed by the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

-

Workup: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[19] The reaction enables the coupling of aryl halides, including bromo-benzofurans, with a wide range of primary and secondary amines.

Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are critical.[9][20] They promote the key steps of oxidative addition and, crucially, the final reductive elimination to form the C-N bond, which can otherwise be a slow step.[9][19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[21]

Experimental Protocol: Synthesis of N-Aryl-benzofurans

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[20][22][23]

Materials:

-

Bromo-benzofuran derivative (1.0 equivalent)

-

Amine (primary or secondary) (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) (1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, t-BuXPhos) (2-8 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, or t-BuOLi) (1.4-2.1 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

-

Reagent Addition: Add the bromo-benzofuran derivative and the solvent.

-

Amine Addition: If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe.

-

Reaction: Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

| Ligand | Base | Solvent | Typical Substrates |

| TrixiePhos | t-BuOLi | Toluene | Carbazole[20] |

| XPhos | NaOt-Bu | Toluene | Diphenylamine, Phenoxazine[20] |

| t-BuXPhos | NaOt-Bu | Toluene | 9,9-dimethyl-9,10-dihydroacridine[20] |